Variegatic acid
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Overview
Description
Variegatic acid is a natural inhibitor of β-hexosaminidase release and tumor necrosis factor (TNF)-α secretion from rat basophilic leukemia (RBL 2H3) cells, with IC50 values of 10.4 μM and 16.8 μM, respectively, also inhibiting PKC β1 activity with an IC50 value of 36.2 μM.
Scientific Research Applications
Inhibition of TNF-α Production and PKCβ1 Activity
Variegatic acid, extracted from Tylopilus ballouii mushrooms, has been identified as an inhibitor of β-hexosaminidase release and tumor necrosis factor (TNF)-α secretion from rat basophilic leukemia cells. Additionally, it inhibits PKCβ1 activity, indicating potential applications in leukemia cell research and treatment (Sugaya et al., 2019).
Antioxidant Activity
This compound shows significant antioxidative activity, as evidenced in studies involving wild mushrooms such as Suillus bovinus. It is effective in reducing peroxide values in both emulsion and oil systems, suggesting its potential as a natural antioxidant agent (Kasuga et al., 1995).
Reactive Oxygen Species Generation and Scavenging
This compound plays a role in the generation and scavenging of reactive oxygen species (ROS) in the context of fungal attack. This compound promotes a mediated Fenton reaction for ROS generation while the fungal extracellular matrix scavenges ROS, illustrating a dual role in both promoting and protecting against oxidative stress (Zhu et al., 2017).
Induction of Natural Product Biosynthesis
In basidiomycete fungi, this compound is an important ecological agent. It plays a role in inhibiting bacterial swarming and participates in the breakdown of organic matter by brown-rotting fungi. Its production is stimulated by bacteria, highlighting its significance in intermicrobial interactions (Herkersdorf et al., 2021).
Inhibitory Effects on Cytochrome P450 Activity
This compound, along with other pulvinic acid derivatives, has been shown to have nonspecific inhibitory effects on several cytochrome P450 enzymes. This property is significant in the context of food-drug interactions and may influence drug metabolism (Huang et al., 2009).
Deodorization Activity
This compound has been identified as having high deodorizing activity, particularly in its ability to bind to methyl mercaptan. This property is potentially useful in applications requiring the removal of odors or harmful gases (Negishi et al., 2000).
Properties
20988-30-1 | |
Molecular Formula |
C18H12O9 |
Molecular Weight |
372.285 |
IUPAC Name |
(2E)-2-(3,4-Dihydroxyphenyl)-2-[4-(3,4-dihydroxyphenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetic acid |
InChI |
InChI=1S/C18H12O9/c19-9-3-1-7(5-11(9)21)13-15(23)16(27-18(13)26)14(17(24)25)8-2-4-10(20)12(22)6-8/h1-6,19-23H,(H,24,25)/b16-14+ |
InChI Key |
MRRYHTCWZKZVIH-JQIJEIRASA-N |
SMILES |
O=C(O)/C(C1=CC=C(O)C(O)=C1)=C(C(O)=C2C3=CC=C(O)C(O)=C3)/OC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Variegatic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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